3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance or any distinctive characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions that the compound is used in, as well as reactions that it undergoes under certain conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Hydrogen Bonding and Structural Analysis
- A study on related compounds shows the significance of hydrogen bonding in dihydropyrimidin derivatives. For instance, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid and its analogs demonstrate strong intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the structural properties of these compounds (Dobbin et al., 1993).
Synthesis and Structure of Uracil Derivatives
- Research into similar uracil derivatives, such as methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, has been conducted. These studies provide insight into the synthesis, structure, and UV studies of these compounds, which are crucial for understanding the chemical nature and potential applications of 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (Yao et al., 2013).
Anticoagulant Activity
- A study on 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety, similar to the compound , reveals their potential anticoagulant activity. This research is indicative of the possible biomedical applications of 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (Potapov et al., 2021).
Biological Activities
- Similar pyridine derivatives of dihydropyrimidin-2(1H)-ones were studied for their insecticidal and fungicidal activities. This highlights the potential of 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid in agricultural and pest control applications (Zhu & Shi, 2011).
Synthesis and Properties
- Research on derivatives of pyrimidin-5-ylpropanoic acids provides valuable information on the synthetic pathways and properties of these compounds. These studies can inform the synthesis and potential uses of 3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid in various scientific fields (Harutyunyan et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal guidelines.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or areas of interest for further study.
I hope this general information is helpful! If you have any more specific questions about these types of analyses, feel free to ask!
properties
IUPAC Name |
3-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-10(4-5-11(17)18)13(19)16-12(15-8)9-3-2-6-14-7-9/h2-3,6-7H,4-5H2,1H3,(H,17,18)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBUHQTPMHBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CN=CC=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155881 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid | |
CAS RN |
1221722-39-9 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-2-(3-pyridinyl)-5-pyrimidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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